

comparison of 2,4-dienoyl-CoA reductase from E. coli and bovine liver

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Compound of Interest

Compound Name: 2-trans,4-trans-Octadienoyl-CoA

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A Comparative Guide to 2,4-Dienoyl-CoA Reductase from Escherichia coli and Bovine Liver

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2,4-dienoyl-CoA reductase (DECR), an essential enzyme in the β -oxidation of polyunsaturated fatty acids, from the prokaryote Escherichia coli and the eukaryote bovine liver. While both enzymes catalyze a similar reaction, they exhibit significant differences in their molecular properties, structure, and reaction mechanisms.^[1]

Understanding these differences is crucial for metabolic research and as a potential target for therapeutic development.

Biochemical and Physical Properties

The 2,4-dienoyl-CoA reductases from E. coli and bovine liver display notable distinctions in their fundamental properties. The bacterial enzyme is a monomeric iron-sulfur flavoprotein, whereas the mammalian counterpart is a tetramer that does not contain flavin or iron-sulfur cofactors.^{[1][2]}

Property	E. coli 2,4-Dienoyl-CoA Reductase	Bovine Liver 2,4-Dienoyl-CoA Reductase
Subunit Molecular Weight	~73,000 Da[1]	~32,000 Da[1]
Native Molecular Weight	~70,000 Da[1]	~124,000 Da[1]
Quaternary Structure	Monomer[1][2]	Tetramer of identical subunits[1][3]
Cofactors	FAD, FMN, [4Fe-4S] cluster, NADPH[4][5][6]	NADPH[1][3]
Reaction Product	2-trans-Enoyl-CoA[1][4]	3-trans-Enoyl-CoA[1][3][7]

Kinetic Parameters

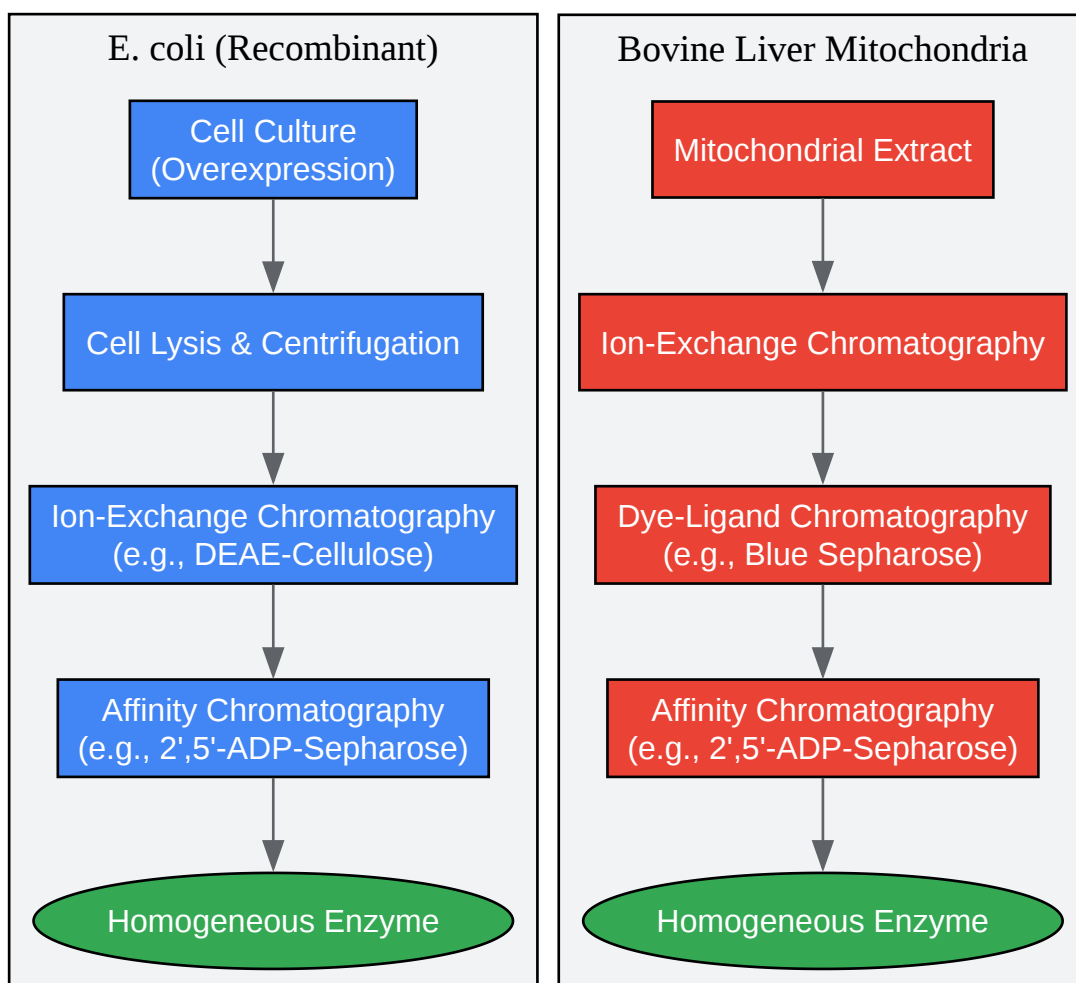
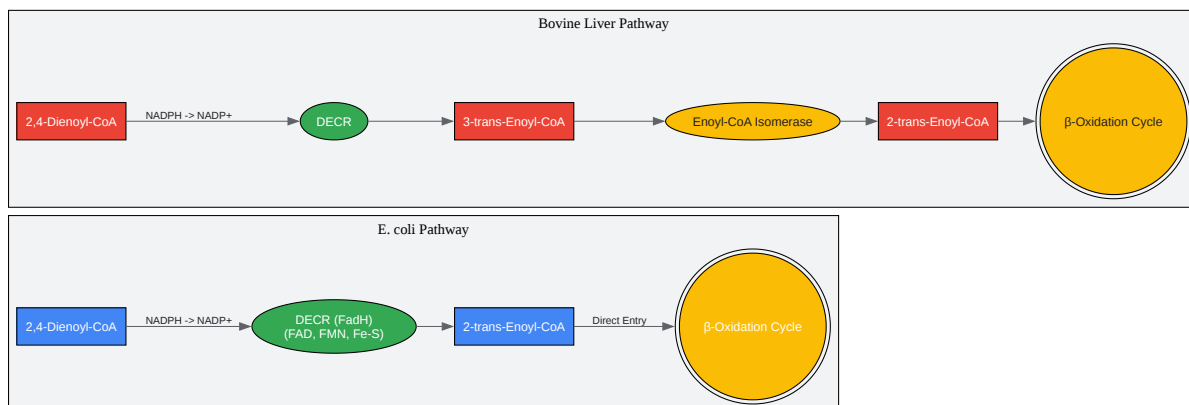
While direct comparative kinetic studies on the bovine liver enzyme are limited in recent literature, data from related mammalian sources (rat and human) provide valuable insights. The enzymes exhibit Michaelis-Menten kinetics for their substrates.

Parameter	E. coli	Rat Liver (Mitochondrial)	Human (Mitochondrial, Recombinant)
Km (Dienoyl-CoA Substrate)	Not specified in results	0.46 μ M (for trans-2, trans-4-hexadienoyl-CoA)[8]	6.22 μ M (for 2,4-decadienoyl-CoA)[9]
Km (NADPH)	Not specified in results	2.5 μ M[8]	60.5 μ M[9]
Turnover Number (kcat)	Not specified in results	2.1 s ⁻¹ [8]	Not specified
Vmax	Not specified in results	Not specified	0.74 μ mol/min/mg (for 2,4-decadienoyl-CoA) [9]

Reaction Pathways and Mechanism

The most significant divergence lies in the reaction mechanism and the resulting product. The *E. coli* enzyme directly produces 2-trans-enoyl-CoA, which can immediately re-enter the main β -oxidation cycle. In contrast, the bovine liver enzyme produces 3-trans-enoyl-CoA, necessitating an additional isomerization step to form the 2-trans isomer before it can be further metabolized.^{[1][4]} This highlights a fundamental difference in the evolutionary solutions to the same metabolic challenge.

The bacterial enzyme utilizes a complex electron transfer chain involving FAD, a [4Fe-4S] cluster, and FMN to reduce the substrate.^{[2][6]} The mammalian enzyme, lacking these cofactors, follows a different catalytic mechanism.^[3]



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